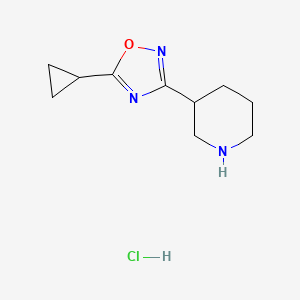
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
描述
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Oxadiazoles, the core structure of this compound, have been known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms depending on the specific biological activity .
Biochemical Pathways
Oxadiazoles have been reported to impact a variety of biochemical pathways related to their diverse biological activities .
Result of Action
Oxadiazoles have been reported to exhibit a range of effects at the molecular and cellular level, corresponding to their diverse biological activities .
生物活性
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a 1,2,4-oxadiazole moiety. The structural uniqueness of this compound contributes to its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H15ClN3O |
| Molecular Weight | 215.7 g/mol |
| CAS Number | 1609396-00-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds in the oxadiazole class are known to exhibit various mechanisms including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Research indicates that derivatives of oxadiazoles often show potent activity against cancer cell lines and other diseases due to their ability to induce apoptosis and inhibit cell proliferation .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U937 (leukemia) .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.6 | Induction of apoptosis |
| U937 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial and viral infections .
Case Study 1: Cytotoxicity Against Leukemia Cells
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human leukemia cell lines. The results indicated that compounds similar to this compound had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative for leukemia treatment .
Case Study 2: Apoptosis Induction in Breast Cancer Cells
In another study focusing on breast cancer cell lines (MCF-7), it was found that treatment with oxadiazole derivatives led to increased levels of pro-apoptotic proteins and activation of caspases. This indicates a clear mechanism by which these compounds can induce cell death in cancer cells .
属性
IUPAC Name |
5-cyclopropyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXQKRMSRZJIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















